molecular formula C10H13NO3 B8411614 Methyl 3-(2-methoxy-5-pyridyl)propionate

Methyl 3-(2-methoxy-5-pyridyl)propionate

Cat. No.: B8411614
M. Wt: 195.21 g/mol
InChI Key: QJTSPGRQLZGGRE-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-5-pyridyl)propionate is a chemical building block of high interest in organic synthesis and pharmaceutical research. Compounds featuring a pyridine ring linked to a methyl propionate chain, such as this one, are frequently employed as key intermediates in constructing more complex molecules . The specific substitution pattern on the pyridine ring makes it a valuable precursor for developing active pharmaceutical ingredients and other fine chemicals. As a methyl ester, this compound is a versatile synthetic handle; it can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification, providing a pathway for further functionalization . Researchers utilize such intermediates in various applications, including medicinal chemistry for drug discovery and materials science. The structure suggests potential for use in developing flavors or fragrances, as methoxy- and methyl-substituted pyrazines and pyridines are known to contribute to such profiles . This product is intended for research purposes as a standard or building block in chemical synthesis. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(6-methoxypyridin-3-yl)propanoate

InChI

InChI=1S/C10H13NO3/c1-13-9-5-3-8(7-11-9)4-6-10(12)14-2/h3,5,7H,4,6H2,1-2H3

InChI Key

QJTSPGRQLZGGRE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, properties, and applications of methyl 3-(2-methoxy-5-pyridyl)propionate and its analogues:

Compound Name Structural Features Key Properties Applications References
This compound Pyridine ring with 2-methoxy, 5-propionate methyl ester Moderate polarity, ester reactivity, potential pharmacophore Pharmaceutical intermediates, agrochemical precursors
Methyl 3-(2-methoxyphenyl)propionate Phenyl ring with 2-methoxy, propionate methyl ester Higher lipophilicity, Halal-certified (CAS W272000) Flavors, fragrances, food additives
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine ring with 2-amino, 5-fluoro, propanoate methyl ester Enhanced solubility (polar substituents), bioactivity Antiviral or enzyme inhibitor candidates
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Pyridine with 3-chloro, 5-CF₃, 2-carboxylate High electrophilicity, thermal stability Herbicides, material science catalysts
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Phenolic ring with bulky tert-butyl, 4-hydroxy, propionate methyl ester Antioxidant activity, UV stability (CAS 6386-38-5) Polymer stabilizers, rubber additives

Key Research Findings

  • Electronic Effects : The 2-methoxy group on pyridine in the target compound donates electron density, increasing nucleophilic susceptibility at the 5-position. In contrast, electron-withdrawing groups (e.g., -Cl, -CF₃ in ) enhance electrophilic reactivity for cross-coupling reactions .
  • Biological Relevance: Amino-fluoropyridine derivatives (e.g., ) exhibit enhanced binding to biological targets due to hydrogen-bonding capabilities, whereas the target compound’s methoxy group may reduce metabolic degradation in drug design .
  • Industrial Utility: Halal-certified phenylpropionates (e.g., ) dominate flavor industries, while phenolic antioxidants (e.g., ) are critical in polymer manufacturing. The target compound’s pyridine core offers niche applications in medicinal chemistry .

Preparation Methods

Alkylation of 2-Methoxy-5-methylpyridine Derivatives

The alkylation of 2-methoxy-5-methylpyridine with sodium chloroacetate in the presence of sodamide represents a foundational approach for introducing the propionate side chain . In this method, 2-methoxy-5-methylpyridine undergoes deprotonation at the methyl group using sodamide, forming a resonance-stabilized anion. Subsequent reaction with sodium chloroacetate at 50–70°C facilitates nucleophilic substitution, yielding 3-(2-methoxy-5-pyridyl)propionic acid. Esterification with methanol under acidic conditions then produces the methyl ester.

Reaction Conditions and Yields

ParameterValue/Detail
BaseSodamide (1.2 equiv)
ElectrophileSodium chloroacetate (1.1 equiv)
SolventTetrahydrofuran (THF)
Temperature60°C, 6 hours
Yield (crude)68–72%

This method’s regioselectivity depends on the electron-donating methoxy group at the 2-position, which directs alkylation to the 5-methyl group . Challenges include competing side reactions at higher temperatures, such as over-alkylation or decomposition of the pyridine ring .

Chlorination-Acylation Pathway via 3-Dichloromethylpyridine

A patent by US5233043A describes the synthesis of 2-alkoxy-5-alkoxymethylpyridines from 3-dichloromethylpyridine . While originally targeting chlorinated derivatives, this pathway can be adapted for Methyl 3-(2-methoxy-5-pyridyl)propionate. The process involves:

  • Chlorination of 3-methylpyridine : Reaction with chlorine gas in acetic acid and sulfuric acid yields 3-dichloromethylpyridine (73% purity) .

  • Alkoxylation : Treatment with sodium methoxide in methanol substitutes one chlorine with methoxy, forming 2-methoxy-5-methoxymethylpyridine.

  • Oxidation and esterification : The methoxymethyl group is oxidized to a carboxylic acid using KMnO₄, followed by esterification with methanol.

Critical Data

StepReagents/ConditionsYield
ChlorinationCl₂, H₂SO₄, CH₃COOH, 75°C73%
AlkoxylationNaOMe, MeOH, reflux50%
OxidationKMnO₄, H₂O, 80°C65%

This route’s advantage lies in its use of inexpensive 3-methylpyridine, though the oxidation step requires careful pH control to avoid decarboxylation .

Cyanoacetate Condensation and Reduction

US4803284A outlines a method for synthesizing β-amino propionates via cyanoacetate intermediates . Adapting this approach:

  • Condensation : 5-Methoxy-2-pyridinecarboxaldehyde reacts with methyl cyanoacetate in the presence of sodium hydride, forming methyl 3-cyano-2-(2-methoxy-5-pyridyl)propionate.

  • Catalytic hydrogenation : Raney nickel catalyzes reduction of the nitrile to an amine.

  • Acylation and hydrolysis : Protection of the amine with acetic anhydride, followed by acidic hydrolysis, yields the propionic acid, which is esterified to the target compound.

Optimized Parameters

  • Condensation : NaH (1.1 equiv), THF, 20°C, 12 hours (yield: 85%) .

  • Hydrogenation : H₂ (50 psi), Raney Ni, AcOH, 70°C (yield: 78%).

  • Hydrolysis : 6N HCl, reflux, 1 hour (yield: 90%).

This method avoids harsh alkylation conditions but introduces complexity with multiple protection/deprotection steps.

Vapor-Phase Functionalization of Pyridine Derivatives

While primarily used for trifluoromethylpyridines , vapor-phase reactors enable regioselective chlorination and alkoxylation of pyridine rings. Applying this technology:

  • Chlorination : 3-Picoline is chlorinated at 335°C to form 3-(chloromethyl)pyridine.

  • Methoxylation : Reaction with methanol over a CuO catalyst introduces methoxy groups at the 2- and 5-positions.

  • Propionate addition : The chloromethyl group is displaced by sodium propionate under phase-transfer conditions.

Performance Metrics

ReactionTemperatureCatalystYield
Chlorination335°CNone86%
Methoxylation320°CCuO64%
Propionate substitution100°CTBAB55%

This industrial-scale method offers scalability but requires specialized equipment .

Comparative Analysis of Methodologies

Efficiency and Practicality

MethodStrengthsLimitations
AlkylationHigh regioselectivity, minimal stepsRequires sensitive sodamide
Chlorination-acylationCost-effective starting materialsLow oxidation yields
Cyanoacetate routeAvoids strong basesMulti-step synthesis
Vapor-phaseScalable, continuous productionHigh energy input

The alkylation method ( ) is preferred for laboratory-scale synthesis due to its simplicity, while the vapor-phase approach ( ) suits industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(2-methoxy-5-pyridyl)propionate, and how can purity be optimized?

  • Methodology : A common approach involves coupling pyridine derivatives with propionate esters. For example, boronic acid intermediates (e.g., 5-methoxypyridine-3-boronic acid) can undergo Suzuki-Miyaura cross-coupling with methyl propionate precursors. Purification via column chromatography (using silica gel) or recrystallization (e.g., acetone/ethyl acetate mixtures) is recommended to achieve >97.0% purity .
  • Key Considerations : Monitor reaction temperature (0–6°C for boronic ester stability) and use anhydrous conditions to avoid hydrolysis .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow flammable liquid handling guidelines (UN 1248): Use spark-proof equipment, store in flame-resistant cabinets, and avoid open flames. Wear nitrile gloves, chemical-resistant goggles, and a lab coat. In case of skin contact, wash with soap and water immediately; for eye exposure, rinse with water for 15 minutes .
  • Toxicity Note : Chronic exposure may cause respiratory irritation; use fume hoods for volatile steps .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify methoxy and pyridyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Compare melting points (if crystalline) with literature values (e.g., 85–89°C for structurally similar esters) .

Advanced Research Questions

Q. How does the pyridyl substituent influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and monitoring degradation via HPLC at 25°C/60°C. Pyridine derivatives are prone to hydrolysis under acidic conditions; use UV-Vis spectroscopy to track absorbance changes at λ_max ≈ 260 nm (pyridyl absorption band) .
  • Data Insight : Related methoxypyridine esters (e.g., 2-methoxyisonicotinic acid) show 90% stability at pH 7 after 30 days but degrade rapidly at pH <4 .

Q. What crystallographic techniques are suitable for analyzing this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in ethyl acetate/hexane. Key parameters: Planarity of the pyridyl ring (torsion angles <10°) and hydrogen-bonding patterns (e.g., C=O···H interactions) .
  • Case Study : Methyl 3-(4-hydroxyphenyl)propionate exhibits coplanar hydroxyl and phenyl groups (torsion angle −8°), suggesting similar steric effects in methoxy analogs .

Q. How does the compound interact with biological systems, such as enzyme inhibition?

  • Methodology : Test nitrification inhibition (e.g., in Sorghum bicolor) using soil assays with ammonium oxidation rates measured via colorimetric NH₄⁺/NO₃⁻ kits. Compare with Methyl 3-(4-hydroxyphenyl)propionate, a known nitrification inhibitor (IC₅₀ ≈ 10 µM) .
  • Advanced Tip : Use molecular docking to simulate binding to ammonia monooxygenase (AMO) enzymes, focusing on pyridyl-propionate interactions with Cu-active sites .

Methodological Challenges & Solutions

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Challenge : Boronic acid byproducts (e.g., from incomplete coupling) may co-elute with the target compound.
  • Solution : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Confirm impurities via LC-MS/MS .

Q. How can solvent selection impact reaction yield in large-scale synthesis?

  • Data-Driven Approach : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency but may retain water, reducing boronic acid reactivity. Pre-dry solvents over molecular sieves. For example, THF increases yields by 15% compared to DCM in Suzuki reactions .

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